molecular formula C8H6N6O7 B14598954 1H-1,2,4-triazole;2,4,6-trinitrophenol CAS No. 58779-51-4

1H-1,2,4-triazole;2,4,6-trinitrophenol

Cat. No.: B14598954
CAS No.: 58779-51-4
M. Wt: 298.17 g/mol
InChI Key: QACMNMHTGVXXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Energetic Materials Research

The field of energetic materials is continuously searching for new compounds that offer a superior balance of performance, stability, and sensitivity. acs.orgnih.gov While the synthesis of entirely new energetic molecules can be challenging, the combination of existing molecules to form co-crystals or salts has emerged as a highly effective strategy. acs.orgacs.org This approach, known as energetic cocrystallization, allows for the fine-tuning of properties by leveraging the characteristics of the individual components. acs.org

2,4,6-trinitrophenol (picric acid) is a well-known high explosive with a long history of use, but it suffers from high acidity, which can lead to the formation of dangerously sensitive metal picrate (B76445) salts. wikipedia.orgsteeldata.info 1H-1,2,4-triazole, on the other hand, is a nitrogen-rich heterocyclic compound. rsc.org Nitrogen-rich heterocycles are desirable in energetic materials because they offer high positive heats of formation, high density, and contribute to thermal stability, often producing large volumes of nitrogen gas upon decomposition. rsc.org

By combining an energetic but sensitive compound like picric acid with a stabilizing, nitrogen-rich molecule like 1,2,4-triazole (B32235), researchers aim to create a new material with moderated sensitivity and enhanced thermal stability, while retaining good energetic performance. mdpi.comresearchgate.net The resulting 1H-1,2,4-triazole;2,4,6-trinitrophenol system is a prime example of this strategy, where the properties of the final product are a synergy of its components, often resulting in a more useful and reliable energetic material compared to the individual constituents. acs.org

Significance in Supramolecular Chemistry and Crystal Engineering

The formation of this compound is a direct application of the principles of supramolecular chemistry and crystal engineering. acs.orgnih.gov These fields focus on the design and synthesis of functional solid-state structures by controlling the non-covalent interactions between molecules. researchgate.net In this specific compound, the assembly of the triazole and picric acid molecules into a stable crystalline lattice is governed by a network of intermolecular forces.

The primary driving forces for the formation of this co-crystal/salt are strong hydrogen bonds. nih.govresearchgate.net Picric acid is a strong proton donor due to the electron-withdrawing effects of its three nitro groups, while the nitrogen atoms in the 1,2,4-triazole ring act as proton acceptors. nanobioletters.com This interaction can lead to the formation of a charge-assisted hydrogen bond (N-H⁺···O⁻), a key feature in many picrate salts. rsc.org

Historical Development of Picrate Salts and Triazole Derivatives

The history of the components of this compound reflects the broader evolution of energetic materials. Picric acid (2,4,6-trinitrophenol) has one of the longest histories among synthetic high explosives. First prepared in the 18th century, its explosive potential was not fully realized until the late 19th century. wikipedia.orgchemeurope.com In 1871, Hermann Sprengel proved it could be detonated, and in 1885, French chemist Eugène Turpin patented its use in artillery shells. wikipedia.orgsciencehistory.org This led to its widespread adoption by military powers under various names, such as Melinite (France), Lyddite (Britain), and Shimose powder (Japan). chemeurope.comsciencehistory.org The primary drawback of picric acid was its tendency to form highly sensitive and unstable metallic picrate salts when in contact with metal shell casings, a problem that prompted the eventual shift to more stable explosives like TNT. wikipedia.orgsteeldata.info

The development of triazole derivatives in energetic materials is a more recent endeavor, driven by the search for high-nitrogen compounds that offer improved thermal stability and lower sensitivity. energetic-materials.org.cnnih.gov The synthesis of various nitrogen-containing heterocyclic compounds, including those based on 1,2,4-triazole, surged in the latter half of the 20th century and continues to be an active area of research. energetic-materials.org.cnnih.gov These compounds are valued for their high heats of formation and the generation of environmentally benign N₂ gas as a primary decomposition product. rsc.org The combination of a classic explosive like picric acid with a modern, stabilizing heterocycle like 1,2,4-triazole represents a fusion of old and new concepts in energetic materials design, aiming to overcome the limitations of the former with the advantages of the latter. nanobioletters.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

58779-51-4

Molecular Formula

C8H6N6O7

Molecular Weight

298.17 g/mol

IUPAC Name

1H-1,2,4-triazole;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C2H3N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2-5-4-1/h1-2,10H;1-2H,(H,3,4,5)

InChI Key

QACMNMHTGVXXBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=NC=NN1

Origin of Product

United States

Synthetic Methodologies and Crystal Growth of 1h 1,2,4 Triazole; 2,4,6 Trinitrophenol Systems

Approaches for Co-crystallization and Salt Formation

The synthesis of the 1H-1,2,4-triazolium picrate (B76445) salt is typically achieved through co-crystallization, a technique that brings together two or more different molecular species in a highly ordered crystalline lattice. Given the strong acidic nature of picric acid and the basic character of the nitrogen atoms in the 1H-1,2,4-triazole ring, the interaction readily leads to proton transfer and subsequent salt formation. nanobioletters.com Several methods have been established for the preparation of such organic salts and co-crystals.

Solvent-Based Methods: These are the most common techniques for generating high-quality crystals.

Slow Solvent Evaporation: This widely used method involves dissolving stoichiometric amounts of 1H-1,2,4-triazole and picric acid in a suitable common solvent. rsc.org The solution is then left undisturbed, allowing the solvent to evaporate slowly. As the concentration of the solutes increases, the solution becomes supersaturated, leading to nucleation and the growth of single crystals. The choice of solvent is critical, as it influences the solubility of the components and the stability of the resulting crystal lattice. nih.gov

Slurry Crystallization: In this method, a suspension (slurry) of the starting materials is stirred in a solvent in which they are sparingly soluble. Over time, the initial solid phases dissolve and re-precipitate as the more thermodynamically stable salt. This technique is effective for screening different solvents and identifying conditions that favor salt formation. nih.gov

Cooling Crystallization: A saturated solution of the components is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the salt, inducing crystallization. The rate of cooling is a key parameter that can be adjusted to control the size and quality of the crystals.

Solid-State Methods:

Liquid-Assisted Grinding (LAG): This mechanochemical method involves grinding the two solid components together with a minimal amount of a liquid catalyst. nih.gov The mechanical force initiates the reaction, while the liquid facilitates molecular mobility and the formation of the new crystalline phase. This technique is often used for rapid screening of potential co-crystal and salt formations.

A convenient and effective approach for this specific system involves dissolving picric acid and 4-amino-4H-1,2,4-triazole (a closely related derivative) in a suitable solvent, followed by isolation of the resulting picrate salt. nanobioletters.com The strong electron-withdrawing nitro groups on the picric acid molecule make it a potent proton donor, readily reacting with the basic triazole to form a stable crystalline salt. nanobioletters.com

Reaction Mechanisms in Triazole and Picric Acid Interactions

The formation of the 1H-1,2,4-triazolium picrate crystal is not a result of covalent bond formation but is driven by a combination of strong non-covalent interactions. The primary mechanism is an acid-base reaction involving proton transfer, which is then stabilized by a network of other intermolecular forces.

Proton Transfer and Salt Formation: The key event is the transfer of the acidic proton from the hydroxyl group of picric acid to one of the basic nitrogen atoms of the 1H-1,2,4-triazole ring. This creates the 1H-1,2,4-triazolium cation and the picrate anion. nih.gov This protonation is confirmed by crystallographic studies of similar triazolium salts, which show distinct bond angles and lengths in the cationic triazole ring compared to its neutral form. nih.govresearchgate.net The resulting ionic attraction between the cation and anion is the principal driving force for the formation of the salt.

Hydrogen Bonding: Following proton transfer, a robust network of hydrogen bonds is established, which is crucial for the stability of the crystal lattice. The hydrogen atoms on the protonated triazolium ring (N-H groups) act as strong hydrogen bond donors. These can form interactions with the oxygen atoms of the nitro groups and the phenoxide oxygen of the picrate anion, which act as hydrogen bond acceptors. These N-H···O interactions effectively link the cations and anions into a stable, three-dimensional architecture. rsc.org

The combination of these interactions—ionic forces, hydrogen bonding, and π-π stacking—results in a highly ordered and thermodynamically stable crystalline solid.

Optimization of Crystal Growth Conditions

The successful growth of large, high-quality single crystals of 1H-1,2,4-triazolium picrate, suitable for applications like X-ray diffraction analysis, requires careful optimization of several experimental parameters. The goal is to control the nucleation and growth rate to prevent the formation of multiple small crystals or amorphous precipitates.

Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent should dissolve both components moderately. Very high solubility can make it difficult to achieve the supersaturation needed for crystallization, while very low solubility may hinder the reaction. The polarity of the solvent can also influence the crystal structure by interacting differently with the ionic components. A systematic solvent screening is often the first step in optimization. This involves setting up crystallization trials in a variety of solvents with different polarities (e.g., water, ethanol (B145695), methanol, acetonitrile, ethyl acetate) to identify which yields the best crystals. nih.gov

Temperature Control: Temperature directly affects the solubility of the salt and the rate of solvent evaporation. For slow evaporation methods, a constant, slightly elevated temperature can sometimes promote the growth of larger, more ordered crystals by ensuring a slow and steady evaporation rate. For cooling crystallization, a slow and controlled cooling ramp is essential to prevent rapid precipitation and promote the growth of single crystals.

Supersaturation Management: The degree of supersaturation is the driving force for crystallization. This must be carefully controlled. In solvent evaporation, this is managed by controlling the rate of evaporation (e.g., by covering the container with parafilm with a few pinholes). In cooling crystallization, it is controlled by the rate of temperature decrease.

A hypothetical solvent screening process for the optimization of crystal growth could involve assessing the outcome of crystallization from various solvents under controlled conditions, as illustrated in the table below.

SolventRelative PolarityObservation after 7 days (Slow Evaporation at 25°C)Crystal Quality Assessment
Water1.000Fine, needle-like yellow crystalsPoor (Rapid precipitation)
Methanol0.762Small, yellow prismatic crystalsModerate
Ethanol0.654Well-formed, large yellow block-like crystalsExcellent
Acetonitrile0.460Microcrystalline yellow powderPoor
Ethyl Acetate0.228Oily precipitate with some small crystalsPoor

This table is a representative example illustrating the process of solvent screening for crystal growth optimization. The outcomes are based on general principles of crystallization.

Based on such a screening, ethanol would be selected as the optimal solvent for further experiments, where parameters like temperature and evaporation rate would be further refined to achieve the best possible crystal quality. researchgate.net

Advanced Structural Elucidation of 1h 1,2,4 Triazole; 2,4,6 Trinitrophenol Systems

Single-Crystal X-ray Diffraction Analysis

The formation of the 1H-1,2,4-triazolium picrate (B76445) salt is a result of proton transfer from the acidic hydroxyl group of 2,4,6-trinitrophenol to one of the basic nitrogen atoms of the 1H-1,2,4-triazole ring. This transfer creates the 1H-1,2,4-triazolium cation and the picrate anion, which are then held together by strong electrostatic interactions. Theoretical studies on similar triazole systems have shown that protonation is most likely to occur at the N4 position of the triazole ring. dnu.dp.ua The mechanism of proton conductivity in 1H-1,2,4-triazole involves the intermolecular transfer of protons. nih.govresearchgate.net

The extent of proton transfer can be confirmed by analyzing the bond lengths within the constituent molecules. In the picrate anion, the C-O bond length of the phenolate (B1203915) group will be shorter than a typical C-OH single bond, and the N-O bond lengths of the nitro groups will be affected by the delocalization of the negative charge. In the 1H-1,2,4-triazolium cation, the C-N and N-N bond lengths within the heterocyclic ring will be altered compared to the neutral molecule, and a proton will be clearly located on one of the nitrogen atoms.

Table 1: Representative Crystallographic Data for a 1H-1,2,4-triazolium Picrate System (Hypothetical Data)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.78
b (Å) 10.07
c (Å) 9.97
α (°) 90
β (°) 107.08
γ (°) 90
Volume (ų) 843.03
Z 4

Note: This data is representative and based on similar reported structures. nih.gov

Conformational analysis of the 1H-1,2,4-triazolium cation and the picrate anion reveals the spatial arrangement of their atoms. The 1H-1,2,4-triazole ring is inherently planar due to its aromatic character. nih.gov The picrate anion is also largely planar, although the nitro groups may be slightly twisted out of the plane of the benzene (B151609) ring. The degree of this twisting can be quantified by the dihedral angles between the plane of the nitro groups and the plane of the benzene ring. In similar structures, the dihedral angle between the triazole ring and an attached phenyl ring can vary significantly, indicating a range of possible conformations. nih.govnih.gov

Table 2: Selected Torsion Angles for a Hypothetical 1H-1,2,4-triazolium Picrate Structure

Atoms (C-C-N-O) Torsion Angle (°)
C1-C2-N1-O1 (ortho-nitro group) 175.2
C3-C4-N2-O3 (para-nitro group) 179.5

Note: This data is representative and based on typical values for substituted nitroaromatic compounds.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. ijmtlm.org Different polymorphs of a compound can exhibit different physical properties. For 1H-1,2,4-triazole derivatives, multiple polymorphic forms have been identified, each with unique diffraction patterns and thermal behaviors. ijmtlm.orgnih.gov It is plausible that 1H-1,2,4-triazole;2,4,6-trinitrophenol could also exhibit polymorphism.

Crystallographic independence refers to the presence of more than one molecule of the compound in the asymmetric unit of the crystal lattice. These molecules are not related by symmetry operations. For instance, the asymmetric unit of 3-nitro-1H-1,2,4-triazole contains two crystallographically independent molecules. nih.gov This can lead to slight differences in the conformations of the independent molecules.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules.

In the crystal structure of 1H-1,2,4-triazolium picrate, a complex network of hydrogen bonds is expected to be a dominant feature of the crystal packing. The protonated 1H-1,2,4-triazolium cation acts as a hydrogen bond donor through its N-H and C-H groups. The picrate anion, with its phenolate oxygen and the oxygen atoms of the three nitro groups, serves as a strong hydrogen bond acceptor.

Table 3: Potential Hydrogen Bond Geometries in 1H-1,2,4-triazolium Picrate

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N-H···O (nitro) 0.88 2.05 2.91 165
N-H···O (phenolate) 0.88 1.95 2.81 170
C-H···O (nitro) 0.93 2.45 3.35 150

Note: This data is representative and based on typical hydrogen bond geometries observed in similar organic salts.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the 1H-1,2,4-triazolium cations and the picrate anions are also expected to play a significant role in the crystal packing. These interactions occur when the electron-rich π-systems of the aromatic rings are in close proximity. The geometry of these interactions can be parallel-displaced or T-shaped. The presence of π-π stacking is often confirmed by inter-centroid distances between the aromatic rings in the range of 3.3 to 3.8 Å. In similar triazole-containing compounds, weak π-π interactions have been observed with inter-centroid distances around 3.8 Å. nih.gov The shape index and curvedness of Hirshfeld surfaces can also confirm the presence of π-π stacking interactions. mdpi.com

Van der Waals and Chalcogen Bonds

Longer alkyl chains on substituted triazolium salts have been shown to increase Van der Waals forces, which in turn influences their physical properties, such as clearing points in liquid crystals. mdpi.com While the unsubstituted 1H-1,2,4-triazolium cation lacks long alkyl chains, the principle remains that the sum of these short-range interactions over the entire crystal contributes substantially to its stability.

Analysis of closely related crystal structures, such as various 1,2,4-triazolium salts and other picrate compounds, reveals that the packing is often governed by a combination of stronger, more directional forces like hydrogen bonding and π-π stacking. nih.govnih.gov Van der Waals forces then fill in the energetic landscape, accounting for the remaining cohesive energy.

Chalcogen bonds, which are non-covalent interactions involving a chalcogen atom (like oxygen or sulfur) as the electrophilic site, are not observed to be a defining feature in the crystal structures of 1,2,4-triazolium salts or picrate compounds based on available crystallographic data. The dominant interactions in these systems are electrostatic, hydrogen bonding, and π-π stacking. The oxygen atoms of the picrate anion's nitro and phenolic groups primarily act as hydrogen bond acceptors rather than participating in chalcogen bonding.

Crystal Packing and Lattice Dynamics

The crystal packing of 1H-1,2,4-triazole; 2,4,6-trinitrophenol is a result of the interplay between the size, shape, and electrostatic properties of the 1,2,4-triazolium cation and the picrate anion. The structure is best understood as an assembly of ions arranged to maximize attractive forces and minimize repulsion, leading to a highly ordered, three-dimensional lattice.

In the solid state, the 1H-1,2,4-triazole exists as the protonated 1,2,4-triazolium cation. This planar, aromatic cation interacts strongly with the picrate anion. nih.govwikipedia.org A key feature of the crystal packing is the extensive network of hydrogen bonds. The N-H groups of the triazolium cation act as hydrogen bond donors to the oxygen atoms of the nitro and phenolate groups of the picrate anion. nih.gov For instance, in the analogous benzotriazolium picrate, a combination of four N—H···O and two C—H···O hydrogen bonds links the components into a one-dimensional structure. nih.gov A similar arrangement is expected in 1,2,4-triazolium picrate, forming robust supramolecular synthons that guide the crystal assembly.

Another critical interaction governing the crystal packing is π-π stacking. Both the 1,2,4-triazolium cation and the picrate anion are aromatic rings. This allows for favorable face-to-face stacking arrangements, which contribute significantly to the lattice energy. In benzotriazolium picrate, π-π interactions are observed between symmetry-related triazole and benzene rings with a centroid-to-centroid distance of 3.908 (1) Å. nih.gov Similar interactions are seen in other 1,2,4-triazolium salts, such as 1,2,4-triazolium hydrogen oxalate, where the triazolium rings stack with a centroid-to-centroid distance of 3.642 (3) Å. nih.gov These stacking interactions, often in a slipped parallel or T-shaped arrangement, create columns or layers within the crystal structure.

The combination of strong, charge-assisted hydrogen bonds and π-π stacking interactions results in the formation of well-defined two-dimensional sheets or three-dimensional networks. nih.govnih.gov The voids between these primary structures are then filled to maximize packing efficiency, driven by the weaker Van der Waals forces.

Data Tables

The following tables present representative crystallographic data from compounds closely related to 1H-1,2,4-triazole; 2,4,6-trinitrophenol, illustrating the typical geometric parameters and interactions discussed.

Table 1: Crystallographic Data for Related Triazolium and Picrate Salts

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1H-1,2,4-Triazolium Perchlorate nih.govC₂H₄N₃⁺·ClO₄⁻MonoclinicP2₁/m4.8817(3)6.8480(4)9.5393(5)98.790(5)314.99(3)2
Benzotriazolium Picrate nih.govC₆H₆N₃⁺·C₆H₂N₃O₇⁻MonoclinicP2₁/c14.4113(15)3.7608(4)24.941(3)90.598(2)1351.7(2)4
3,5-Diamino-1,2,4-triazolium Picrate researchgate.netC₈H₈N₈O₇MonoclinicC2/c22.815(2)4.8086(5)22.564(2)93.976(2)2469.6(4)8

Table 2: Key Intermolecular Interaction Distances in Related Structures

Interaction TypeCompoundDonor/Ring 1Acceptor/Ring 2Distance (Å)
π-π StackingBenzotriazolium Picrate nih.govCentroid of triazole ringCentroid of benzene ring3.908(1)
π-π Stacking1,2,4-Triazolium Hydrogen Oxalate nih.govCentroid of triazolium ringCentroid of triazolium ring3.642(3)
N-H···O Hydrogen BondBenzotriazolium Picrate nih.govN-HO (nitro/phenolate)Specific distances not provided in abstract
C-H···O Hydrogen BondBenzotriazolium Picrate nih.govC-HO (nitro/phenolate)Specific distances not provided in abstract
N-H···O Hydrogen Bond1,2,4-Triazolium Perchlorate nih.govN-HO (perchlorate)Specific distances not provided in abstract

Spectroscopic Characterization of 1h 1,2,4 Triazole; 2,4,6 Trinitrophenol Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of the 1H-1,2,4-triazolium picrate (B76445) complex in solution. The formation of the salt via protonation of the triazole ring and deprotonation of the picric acid hydroxyl group induces notable shifts in the NMR signals of the protons and carbons in both the cation and the anion.

The ¹H NMR spectrum of the 1H-1,2,4-triazole; 2,4,6-trinitrophenol complex provides key evidence for salt formation. The protonation of the 1,2,4-triazole (B32235) ring by picric acid leads to a downfield shift of the triazole proton signals, indicating a decrease in electron density.

In the 1H-1,2,4-triazolium cation, the two chemically distinct protons (at positions 3 and 5, and the N-H protons) are expected to show significant downfield shifts compared to the neutral 1H-1,2,4-triazole molecule. The protons on the triazole ring are deshielded due to the positive charge. The broad signal of the N-H proton in the neutral triazole is replaced by signals from the now two N-H protons in the cation, which may appear as a broad singlet at a significantly lower field, often above 10 ppm, due to the acidic nature of these protons and their involvement in hydrogen bonding.

For the picrate anion, the signal corresponding to the hydroxyl proton of picric acid disappears, confirming the deprotonation. The aromatic protons of the picrate ring typically appear as a singlet, as the two protons are chemically equivalent due to the symmetry of the anion. This signal may experience a slight upfield shift compared to picric acid, reflecting the increased electron density on the aromatic ring following the deprotonation of the phenolic group.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1H-1,2,4-triazole and its Picrate Complex in DMSO-d₆. (Note: The following data is illustrative, based on typical shifts for similar compounds, as specific experimental data for this exact complex is not readily available in the cited literature.)

Proton 1H-1,2,4-triazole (approx.) 1H-1,2,4-triazolium Picrate (expected)
Triazole C-H~8.5Downfield shift (>8.5)
Triazole N-HBroad signal ~13.0Broad signal (>13.0)
Picrate Ar-H~9.0~8.6
Picric Acid OH~12.0Absent

The ¹³C NMR spectrum further corroborates the formation of the 1H-1,2,4-triazolium picrate salt. The carbon atoms in both the triazole and picrate moieties exhibit shifts in their resonance frequencies due to the changes in their electronic environments.

In the 1H-1,2,4-triazolium cation, the carbon atoms are expected to be deshielded and thus resonate at a lower field (higher ppm) compared to the neutral triazole. The carbons directly bonded to the protonated nitrogen atoms will show the most significant downfield shifts.

For the picrate anion, the carbon atom that was attached to the hydroxyl group in picric acid (C1) will experience a significant upfield shift due to the negative charge of the phenolate (B1203915) oxygen. The other carbon atoms of the aromatic ring will also be affected, with the carbons bearing the nitro groups (C2, C4, C6) and the carbons at the meta positions (C3, C5) showing distinct chemical shifts that differ from those in picric acid.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 1H-1,2,4-triazole and its Picrate Complex. (Note: The following data is illustrative, based on typical shifts for similar compounds, as specific experimental data for this exact complex is not readily available in the cited literature.)

Carbon 1H-1,2,4-triazole (approx.) 1H-1,2,4-triazolium Picrate (expected)
Triazole C3/C5~145Downfield shift (>145)
Picrate C1~160 (in Picric Acid)Upfield shift (<160)
Picrate C2/C4/C6~140 (in Picric Acid)Shifted
Picrate C3/C5~125 (in Picric Acid)Shifted

While less common, ¹⁴N or ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the complex. In the 1H-1,2,4-triazolium cation, there are three distinct nitrogen environments. Protonation at one of the nitrogen atoms would lead to a significant change in its chemical shift compared to the neutral molecule. The quadrupolar nature of the ¹⁴N nucleus often leads to broad signals, making ¹⁵N NMR, despite its lower natural abundance, a more suitable technique for detailed structural analysis, often requiring isotopic enrichment. The nitrogen atoms of the nitro groups in the picrate anion would also have characteristic chemical shifts.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for characterizing the 1H-1,2,4-triazole; 2,4,6-trinitrophenol complex, particularly for identifying the functional groups and probing the nature of the intermolecular interactions, such as hydrogen bonding.

The formation of the picrate salt from picric acid and 1H-1,2,4-triazole is accompanied by distinct changes in the vibrational spectra. In picric acid, the O-H stretching vibration of the phenolic group is observed as a broad band in the high-frequency region (around 3100 cm⁻¹). Upon deprotonation to form the picrate anion, this band disappears.

The nitro group (NO₂) vibrations in the picrate anion are prominent in the FTIR spectrum. The asymmetric and symmetric stretching vibrations of the NO₂ groups are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The positions of these bands can be influenced by the crystal packing and hydrogen bonding interactions within the salt.

For the 1H-1,2,4-triazolium cation, the N-H stretching vibrations are of particular interest. In the neutral triazole, a broad band associated with N-H stretching is observed. In the protonated form, the N-H stretching bands are expected to be broad and shifted to lower frequencies due to the involvement of the N-H groups in strong hydrogen bonding with the picrate anion. The C-H and C=N stretching vibrations of the triazole ring also provide characteristic bands in the spectrum.

Table 3: Key FTIR Vibrational Modes (cm⁻¹) for the 1H-1,2,4-triazole; 2,4,6-trinitrophenol Complex. (Note: The following data is illustrative, based on typical vibrational frequencies for similar compounds.)

Vibrational Mode Approximate Wavenumber (cm⁻¹) Description
N-H stretching (triazolium)3200-2800 (broad)Indicates strong hydrogen bonding.
C-H stretching (triazole/picrate)3100-3000Aromatic C-H vibrations.
C=N stretching (triazole)1650-1550Ring vibrations of the triazolium cation.
NO₂ asymmetric stretching1560-1520Characteristic of the picrate anion.
NO₂ symmetric stretching1350-1330Characteristic of the picrate anion.
C-O stretching (phenolate)~1270C-O vibration in the picrate anion.

A key feature in the FTIR spectrum of the 1H-1,2,4-triazolium picrate complex is the evidence of strong hydrogen bonding between the cation and the anion. The N-H groups of the triazolium cation act as hydrogen bond donors, while the oxygen atoms of the nitro groups and the phenolate group of the picrate anion act as hydrogen bond acceptors.

The presence of strong N-H···O hydrogen bonds is indicated by the significant broadening and red-shifting (shift to lower wavenumbers) of the N-H stretching vibrations. These broad absorption bands, often appearing in the 3200-2800 cm⁻¹ region, are a hallmark of charge-assisted hydrogen bonding in organic salts. The positions and shapes of the bands associated with the nitro group vibrations may also be perturbed due to their involvement as hydrogen bond acceptors. This detailed analysis of the FTIR spectrum provides valuable information on the supramolecular assembly of the complex in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Charge Transfer Investigations

UV-Vis spectroscopy is a important technique for probing the electronic transitions within the complex. The formation of a new absorption band, distinct from those of the individual donor (1H-1,2,4-triazole) and acceptor (2,4,6-trinitrophenol) molecules, is a hallmark of charge-transfer complexation. This new band, known as the charge-transfer (CT) band, arises from the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

While specific UV-Vis spectral data for the direct complex of 1H-1,2,4-triazole and 2,4,6-trinitrophenol is not extensively detailed in the available literature, studies on similar triazole derivatives and other donor-acceptor complexes provide a strong basis for understanding its spectroscopic behavior. For instance, the synthesis of novel picrate salts with various aromatic amines, including a derivative of 1,2,4-triazole (4-amino-4H-1,2,4-triazole), has been reported, with UV-visible spectroscopy being a key characterization method. nanobioletters.com

In a related study, charge-transfer complexes of 1H-1,2,4-triazole were synthesized with various electron acceptors, and their formation was confirmed through spectroscopic methods, indicating a 1:1 stoichiometry. ijcps.org Research on the complexation of 3-amino-1,2,4-triazole picrate with β-cyclodextrin also utilized UV-Vis spectroscopy to establish the structure of the resulting inclusion complex. researchgate.net These studies collectively underscore the utility of UV-Vis spectroscopy in confirming the formation and stoichiometry of such complexes.

Table 1: Illustrative UV-Vis Absorption Data for Related Charge-Transfer Complexes

DonorAcceptorSolventCharge-Transfer Band (λ_max, nm)
1-hydroxybenzotriazolePicric AcidMethanol353
1-hydroxybenzotriazoleIodineChloroform510
3,5-diamino-1,2,4-triazoleChloranilic AcidEthanol (B145695)Not specified
3,5-diamino-1,2,4-triazoleChloranilic AcidMethanolNot specified

Note: This table is illustrative and based on data from analogous systems to provide context for the expected spectroscopic behavior of the 1H-1,2,4-triazole;2,4,6-trinitrophenol complex. Direct experimental data for the title compound is not available in the cited literature.

The formation of the this compound complex is driven by electron donor-acceptor (EDA) interactions. In this pairing, 1H-1,2,4-triazole, with its nitrogen-rich heterocyclic ring, functions as the electron donor. Conversely, 2,4,6-trinitrophenol, characterized by an electron-deficient aromatic ring due to the presence of three strongly electron-withdrawing nitro groups, acts as the electron acceptor. nanobioletters.com

The interaction involves the transfer of electron density from the HOMO of 1H-1,2,4-triazole to the LUMO of 2,4,6-trinitrophenol. This charge transfer can be partial in the ground state, leading to the formation of a stable complex, and more pronounced in the excited state upon absorption of light. Theoretical studies on cocrystals of picric acid with other organic molecules have shown that electron transfer from the coformer to picric acid is a key stabilizing factor. researchgate.netmdpi.com This principle is expected to hold true for the complex with 1H-1,2,4-triazole.

The strength of the EDA interaction is influenced by several factors, including the ionization potential of the donor and the electron affinity of the acceptor. The planarity and aromaticity of both the triazole and phenol (B47542) rings facilitate π-π stacking interactions, which further stabilize the complex. researchgate.net

The optical band gap (E_g) is a crucial parameter for characterizing the electronic properties of the solid-state material and its potential applications in optoelectronics. It can be determined from the onset of the absorption edge in the solid-state UV-Vis spectrum. The formation of a charge-transfer complex typically leads to a reduction in the band gap compared to the individual components. This is because the newly formed HOMO and LUMO of the complex are closer in energy than those of the isolated donor and acceptor molecules.

The band gap can be estimated using the Tauc plot method, where (αhν)^n is plotted against the photon energy (hν), and the linear portion is extrapolated to the energy axis. The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The energy of the charge-transfer band in the solid state can provide a first approximation of the optical band gap. A lower band gap is generally indicative of stronger charge-transfer interactions in the solid state.

Computational and Theoretical Investigations of 1h 1,2,4 Triazole; 2,4,6 Trinitrophenol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for the computational study of energetic materials, offering a good balance between accuracy and computational cost. For the 1H-1,2,4-triazole; 2,4,6-trinitrophenol system, DFT calculations, particularly using hybrid functionals like B3LYP, have been instrumental in elucidating its molecular and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

Theoretical geometry optimization of the 1H-1,2,4-triazolium picrate (B76445) complex is the first step in computational analysis. These calculations predict the most stable three-dimensional arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. In this ionic complex, a proton transfer from the phenolic hydroxyl group of picric acid to one of the nitrogen atoms of the 1,2,4-triazole (B32235) ring is expected, forming a 1H-1,2,4-triazolium cation and a picrate anion. The optimized geometry would reveal the intricate network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

The electronic structure analysis provides information on the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map is a key component of this analysis, which visualizes the charge distribution and helps in identifying the electrophilic and nucleophilic sites. For 1H-1,2,4-triazolium picrate, the MEP would show a positive potential around the triazolium ring and a negative potential localized on the oxygen atoms of the nitro and phenoxide groups of the picrate anion, indicating the sites of electrostatic interactions.

Table 1: Representative Calculated Geometric Parameters for a 1,2,4-Triazolium Cation (Note: Data is based on typical DFT calculations for a substituted 1,2,4-triazolium ring and may vary for the specific picrate salt.)

ParameterBond/AngleCalculated Value
Bond LengthN1-N2~1.35 Å
Bond LengthN4-C5~1.32 Å
Bond LengthC3-N4~1.33 Å
Bond AngleN1-N2-C3~108°
Bond AngleN2-C3-N4~110°
Bond AngleC3-N4-C5~105°

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the kinetic stability of a molecule. A larger gap implies higher stability and lower chemical reactivity.

In the 1H-1,2,4-triazolium picrate system, the HOMO is expected to be localized primarily on the electron-rich picrate anion, while the LUMO is likely to be centered on the electron-deficient triazolium cation. This distribution suggests that the initial step in a reaction would involve electron donation from the picrate anion. The HOMO-LUMO gap is a critical parameter for assessing the sensitivity of the energetic material; a smaller gap often correlates with higher sensitivity to stimuli such as impact or heat.

Table 2: Representative FMO Energies and HOMO-LUMO Gap (Note: These are typical values for similar energetic salts and the exact values for 1H-1,2,4-triazolium picrate may differ.)

ParameterEnergy (eV)
HOMO~ -7.5 eV
LUMO~ -3.0 eV
HOMO-LUMO Gap~ 4.5 eV

Simulation of Spectroscopic Parameters (NMR, IR)

Computational methods can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can be compared with experimental results to validate the calculated structure. Theoretical calculations of NMR chemical shifts are based on the magnetic shielding environment of each nucleus in the optimized geometry.

Simulated IR spectra are obtained from the calculation of vibrational frequencies. The characteristic vibrational modes of the functional groups, such as the N-H stretches in the triazolium ring and the N-O stretches of the nitro groups in the picrate anion, can be identified and assigned. These theoretical spectra are valuable for interpreting experimental data and confirming the molecular structure, including the nature of hydrogen bonding. For instance, the shift in the N-H stretching frequency can provide information about the strength of hydrogen bonds in the crystal.

Quantum Chemical Calculations of Energetic Properties

Quantum chemical calculations are essential for predicting the energetic performance and safety characteristics of new explosive compounds. These calculations provide a theoretical basis for understanding the relationship between molecular structure and energetic properties.

Prediction of Heat of Formation and Detonation Parameters

The heat of formation (ΔHf) is a fundamental thermochemical property that is crucial for calculating the energy output of an explosive. DFT calculations can be used to estimate the gas-phase heat of formation through isodesmic reactions. The solid-phase heat of formation can then be derived by considering the enthalpy of sublimation.

Once the heat of formation and the density (which can be obtained from crystal structure prediction or experimental data) are known, detonation parameters such as detonation velocity (D) and detonation pressure (P) can be predicted using empirical formulas like the Kamlet-Jacobs equations. These parameters are key indicators of the explosive's performance. For instance, a higher detonation velocity and pressure generally signify a more powerful explosive. For a related compound, 3,4-diamino-1,2,4-triazolium picrate, the detonation velocity has been reported to be comparable to that of RDX, a well-known powerful explosive. science.gov

Table 3: Predicted Energetic Properties for a Related Compound (3,4-Diamino-1,2,4-triazolium picrate) (Note: This data is for a closely related energetic salt and serves as an estimate for the properties of 1H-1,2,4-triazolium picrate.)

PropertyPredicted Value
Density (ρ)~1.70 g/cm³ science.gov
Heat of Formation (ΔHf)Varies with calculation method
Detonation Velocity (D)~8620 m/s science.gov
Detonation Pressure (P)~32.8 GPa science.gov

Correlation of Molecular Structure with Stability and Sensitivity

The stability and sensitivity of an energetic material are critical for its safe handling and application. Quantum chemical calculations can provide insights into these properties by examining various molecular descriptors. The strength of the chemical bonds within the molecule, particularly the weakest bond, is a key factor in determining thermal stability. Bond dissociation energy (BDE) calculations can identify the trigger linkage—the bond that is most likely to break first upon heating, initiating the decomposition process.

The sensitivity of an energetic material to impact or friction is a more complex phenomenon, but it is often related to the electronic structure and intermolecular interactions. A smaller HOMO-LUMO gap can indicate higher sensitivity. Furthermore, the presence of strong intermolecular interactions, such as an extensive network of hydrogen bonds, can help to dissipate energy and increase the stability of the crystal, thereby reducing sensitivity. The analysis of the molecular surface electrostatic potential can also provide clues about sensitivity, as regions of strong positive and negative potential can lead to intermolecular interactions that influence the material's response to external stimuli.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the complex intermolecular interactions within the 1H-1,2,4-triazole;2,4,6-trinitrophenol system at an atomistic level. These simulations model the movement of individual atoms over time, governed by a set of force fields that describe the potential energy of the system. By analyzing the trajectories and energies of the constituent molecules, researchers can gain detailed insights into the nature and strength of the non-covalent forces that dictate the structure and stability of the co-crystal.

The primary intermolecular interactions governing the association between 1H-1,2,4-triazole and 2,4,6-trinitrophenol are hydrogen bonds and π-π stacking interactions. MD simulations allow for a quantitative analysis of these interactions. For instance, the formation and dynamics of hydrogen bonds between the hydrogen atoms of the triazole ring's N-H groups and the oxygen atoms of the nitro groups on the picric acid can be monitored throughout the simulation. The strength of these bonds can be inferred from their average length and persistence over the simulation time.

Similarly, π-π stacking interactions between the electron-rich triazole ring and the electron-deficient phenyl ring of picric acid are crucial for the stability of the crystal lattice. MD simulations can characterize the geometry and energy of these stacking arrangements, providing data on the inter-planar distances and angles.

Detailed research findings from such simulations would typically include the calculation of interaction energies between the constituent molecules. These energies can be decomposed into various components, such as electrostatic and van der Waals contributions, to provide a deeper understanding of the driving forces for co-crystal formation. The radial distribution function (RDF) is another key output from MD simulations, which describes the probability of finding an atom at a certain distance from another atom. Peaks in the RDF can reveal the specific atoms involved in strong intermolecular contacts and their characteristic distances.

To illustrate the type of data generated from molecular dynamics simulations, the following tables present hypothetical but representative findings for the this compound system.

Table 1: Calculated Intermolecular Interaction Energies

Interaction TypeEnergy (kcal/mol)
Hydrogen Bonding-15.8
π-π Stacking-12.5
Van der Waals-8.2
Total Interaction Energy -36.5

Table 2: Key Interatomic Distances from Radial Distribution Function Analysis

Atom PairAverage Distance (Å)
N-H (Triazole) --- O (Nitro)1.85
C (Triazole Ring) --- C (Phenyl Ring)3.40

These simulated data provide a quantitative basis for understanding the stability and structural properties of the this compound co-crystal, complementing experimental techniques like X-ray diffraction.

Research on 1h 1,2,4 Triazole; 2,4,6 Trinitrophenol As an Energetic Material

Design Principles for High-Energy Density Materials (HEDMs)

Another critical design principle is achieving a high density. The detonation pressure and velocity of an explosive are strongly dependent on its initial density. For ionic compounds like 1,2,4-triazolium picrate (B76445), the electrostatic forces between the cation and anion can lead to more ordered and dense crystal lattice structures compared to their non-ionic counterparts. This dense packing of molecules enhances the explosive's performance.

Furthermore, maintaining a favorable oxygen balance is a crucial aspect of HEDM design. The oxygen balance indicates whether an explosive has enough oxygen to fully oxidize its carbon and hydrogen components to carbon dioxide and water. While nitrogen-rich compounds are advantageous for their high heats of formation, they often have a poor oxygen balance. The inclusion of nitro groups, as seen in the picrate anion (2,4,6-trinitrophenol), is a common strategy to improve the oxygen balance, ensuring a more efficient and powerful combustion process. The decomposition products of such CHNO-type energetic compounds are predominantly environmentally benign gases like CO₂, H₂O, and N₂. nih.gov

Factors Influencing Energetic Performance and Sensitivity

The energetic performance and sensitivity of 1,2,4-triazolium picrate are influenced by a combination of molecular and crystalline properties. The energetic performance, often quantified by detonation velocity and pressure, is directly related to the compound's density and heat of formation. Computational studies on various 1,2,4-triazolium salts have shown that detonation velocities can range from 7 to 8 km/s with detonation pressures between 25 and 29 GPa, placing them in the category of high-energy-density materials. scispace.com

The sensitivity of an energetic material to external stimuli such as impact and friction is a critical safety consideration. The formation of salts can significantly alter sensitivity. For instance, in a study of 3,4,5-triamino-1,2,4-triazolium (guanazinium) salts with various energetic anions, the resulting compounds exhibited surprisingly low sensitivities to both friction and impact. nih.gov This reduced sensitivity in energetic salts can be attributed to the robust ionic interactions and extensive hydrogen-bonding networks within the crystal structure, which can effectively dissipate energy from mechanical stimuli.

Below is a table of calculated energetic properties for a series of 1,4-dimethyl-3,5-dinitro-1,2,4-triazolium salts with different anions, illustrating the influence of the anion on performance. While specific data for 1,2,4-triazolium picrate is not available, this table provides a comparative look at related structures.

CationAnionCalculated Density (g/cm³)Calculated Heat of Formation (kJ/mol)Calculated Detonation Velocity (km/s)Calculated Detonation Pressure (GPa)
1,4-dimethyl-3,5-dinitro-1,2,4-triazolium5-nitrotetrazolate1.78456.98.529.2
1,4-dimethyl-3,5-dinitro-1,2,4-triazolium3,5-dinitro-1,2,4-triazolate1.79570.38.832.1
1,4-dimethyl-3,5-dinitro-1,2,4-triazolium2,4,5-trinitroimidazolate1.77529.38.832.0

Data adapted from computational studies on related 1,2,4-triazolium salts.

Novel Energetic Salt Formations and Agglomeration Studies

The formation of energetic salts through the combination of a nitrogen-rich heterocyclic cation, like 1,2,4-triazolium, with an energetic anion, such as picrate, is a key strategy in the development of new HEDMs. This approach allows for the fine-tuning of properties such as density, stability, and sensitivity.

The synthesis of such salts is typically achieved through a straightforward acid-base neutralization reaction. For instance, a recent study described the synthesis of novel picrate salts by reacting picric acid with various aromatic amines, including a derivative of 1,2,4-triazole (B32235). scispace.com These methods generally result in high yields of the crystalline picrate salt. scispace.com The crystal structure of these salts is characterized by extensive hydrogen bonding and, in some cases, π-π stacking interactions between the aromatic rings of the cation and anion, which contribute to the stability of the crystal lattice.

Theoretical Prediction of Thermolysis Pathways

Understanding the thermal decomposition (thermolysis) pathways of energetic materials is crucial for assessing their stability and predicting their decomposition products. For nitro-1,2,4-triazoles, theoretical studies using density functional theory have been conducted to determine the most favorable decomposition pathways. researchgate.net

These studies suggest that the initial steps of thermolysis can involve several competing reactions, including the cleavage of the N-NO₂ or C-NO₂ bond, or the rupture of the triazole ring. The decomposition of high-energy materials is a complex, multistep process. researchgate.net Common decomposition products from nitro-1,2,4-triazoles include stable gases such as N₂, N₂O, CO₂, and HCN, as well as other species like NO, HNCO, and water. researchgate.net

Supramolecular Assemblies and Crystal Engineering of 1h 1,2,4 Triazole; 2,4,6 Trinitrophenol

Proton Transfer Co-crystals and Salts

The interaction between 1H-1,2,4-triazole and 2,4,6-trinitrophenol results in the formation of an ionic salt, a product of proton transfer from the phenolic hydroxyl group of picric acid to one of the nitrogen atoms of the triazole ring. This occurs due to the significant difference in acidity and basicity between the two components. Picric acid is a strong organic acid, while 1H-1,2,4-triazole is a weak base (pKa of the conjugate acid is 2.45). wikipedia.org The formation of crystalline picrate (B76445) salts is a well-established method, often utilized for the characterization and derivatization of organic bases. nanobioletters.com

The synthesis of these salts is typically straightforward, involving the reaction of the two components in a suitable solvent, such as an ethanol-water mixture. researchgate.net The resulting product is 1H-1,2,4-triazolium 2,4,6-trinitrophenolate (or 1,2,4-triazolium picrate). The proton transfer can be confirmed through spectroscopic and crystallographic methods. In Fourier-transform infrared (FT-IR) spectroscopy, the characteristic broad O-H stretching band of picric acid disappears, and new bands corresponding to the N-H stretching of the triazolium cation appear. nanobioletters.com

Single-crystal X-ray diffraction provides definitive evidence of the salt formation. The analysis of bond lengths within the triazole ring and the C-O bond of the picrate anion confirms the location of the proton. In the resulting 1,2,4-triazolium cation, the proton is localized on a nitrogen atom, leading to a cationic heterocyclic system, while the picric acid is deprotonated to form the picrate anion. A similar phenomenon is observed in the reaction of 3,5-diamino-1,2,4-triazole with picric acid, which also yields a proton-transfer salt. researchgate.net

Property1H-1,2,4-triazole2,4,6-trinitrophenol (Picric Acid)Resulting Compound
Acid/Base Nature Weak BaseStrong AcidSalt
Interaction Type Proton AcceptorProton DonorProton Transfer
Product Name --1H-1,2,4-triazolium picrate

Role of Intermolecular Interactions in Crystal Packing

Hydrogen bonding is the dominant force in the crystal lattice. The protonated 1,2,4-triazolium cation acts as a hydrogen bond donor through its N-H groups. The picrate anion, with its phenolate (B1203915) oxygen and multiple nitro groups, serves as an effective hydrogen bond acceptor. This leads to the formation of robust N-H···O hydrogen bonds, which link the cations and anions into extended supramolecular networks. These types of interactions are fundamental to the stability of many organic salts. nih.gov

Interaction TypeDonor MoietyAcceptor MoietySignificance in Crystal Packing
Hydrogen Bonding 1,2,4-Triazolium Cation (N-H)Picrate Anion (O- from phenolate and NO₂)Primary directional force, forms extended networks
π-π Stacking 1,2,4-Triazolium Ring, Picrate RingPicrate Ring, 1,2,4-Triazolium RingStabilizes the structure through aromatic interactions
C-H···O Interactions 1,2,4-Triazolium Cation (C-H)Picrate Anion (O- from NO₂)Secondary directional force, contributes to network stability

Design of Functional Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating Triazole and Picrate Moieties

The constituent components of 1H-1,2,4-triazolium picrate are valuable building blocks in the design of functional coordination polymers (CPs) and metal-organic frameworks (MOFs). psu.edu

1,2,4-Triazole (B32235) in MOFs and CPs: The 1,2,4-triazole ligand is extensively used in the synthesis of CPs and MOFs due to its excellent coordination capabilities. rsc.org It can act as a versatile bridging ligand, connecting metal centers through its vicinal nitrogen atoms (N1 and N2 positions) to form diverse architectures, including 1D chains, 2D layers, and 3D frameworks. mdpi.comnih.gov The specific bent geometry of the triazole ring can lead to novel network topologies not easily achieved with linear ligands. nih.gov Triazole-based frameworks have been investigated for various applications, including gas storage, magnetism, and catalysis. mdpi.comresearchgate.netrsc.org For example, zinc-triazolate-dicarboxylate frameworks have been designed for efficient ethylene (B1197577) purification. nih.gov

Picrate in MOFs and CPs: The picrate anion is less commonly used as a primary building block for MOF construction compared to ligands like carboxylates. However, it can be incorporated into such frameworks in several ways. It can act as a counter-anion to balance the charge of a cationic framework, residing within the pores or channels of the structure. acs.org The nitro groups on the picrate anion can also potentially coordinate to metal centers, although this is less common. Furthermore, picric acid's ability to form strong hydrogen bonds and π-stacking interactions can be used to template the formation of specific supramolecular architectures or to interact with guest molecules within a MOF's pores.

The combined use of both triazole and picrate moieties in a single CP or MOF is a more advanced design strategy. A cationic framework could be constructed using metal ions and a neutral triazole-based ligand, with picrate anions occupying the pores to ensure charge neutrality. Such a design could create a specific chemical environment within the pores, potentially leading to materials with tailored properties for applications like selective sensing or catalysis, where the properties of both the triazole-linked framework and the picrate counter-ion are harnessed. acs.org

Advanced Applications and Sensing Mechanisms Research Focus

Chemo/Luminescence Sensing of Nitroaromatic Compounds

The detection of nitroaromatic compounds is of significant interest due to their prevalence as explosives and environmental pollutants. The potential of 1H-1,2,4-triazole;2,4,6-trinitrophenol in this area is predicated on the photophysical properties of the triazole moiety and the electron-deficient nature of the trinitrophenol component. Research in this domain centers on the mechanisms of electron transfer and fluorescence quenching, as well as the ongoing investigation into enhancing selectivity and lowering detection limits.

Electron Transfer and Fluorescence Quenching Mechanisms

The foundational principle behind the potential use of this compound as a chemosensor lies in the phenomenon of fluorescence quenching. 1,2,4-triazole (B32235) derivatives, when appropriately functionalized, can exhibit luminescence. The introduction of an electron-deficient nitroaromatic compound, such as an analyte, can quench this fluorescence through a photoinduced electron transfer (PET) process.

In a hypothetical sensing scenario, the luminescent 1,2,4-triazole component of the salt would act as the fluorophore. Upon excitation, an electron is promoted to a higher energy level. If a nitroaromatic analyte is present, the electron-deficient nature of this analyte can facilitate the transfer of the excited electron from the triazole to the analyte. This non-radiative decay pathway effectively "turns off" the fluorescence, providing a detectable signal for the presence of the nitroaromatic compound. The inherent presence of the 2,4,6-trinitrophenol moiety within the salt itself complicates this, as it is a potent electron acceptor and could lead to intramolecular quenching. However, understanding the dynamics of this internal charge transfer is crucial for designing a system where an external analyte can compete with or modulate this process.

Selectivity and Detection Limit Research

A significant challenge in the field of chemosensors is achieving high selectivity for a specific analyte in a complex mixture. Research efforts would need to focus on modifying the 1H-1,2,4-triazole structure to create specific binding sites that preferentially interact with target nitroaromatic compounds. This could involve the introduction of functional groups that can form hydrogen bonds or have specific steric arrangements to enhance the interaction with the analyte of interest over other similar molecules.

The detection limit is another critical parameter, representing the minimum concentration of an analyte that can be reliably detected. For this compound-based sensors, research would aim to optimize the efficiency of the fluorescence quenching process. This includes maximizing the initial fluorescence quantum yield of the triazole component and ensuring that the electron transfer to the analyte is a highly favorable and efficient process.

Molecular Recognition Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. In the context of this compound, studies would investigate the specific binding of this salt to other molecules.

Future Research Directions and Unexplored Avenues

Exploration of New Co-crystallization Strategies

The synthesis of 1H-1,2,4-triazole;2,4,6-trinitrophenol has likely been achieved through conventional solvent-based methods. However, the exploration of alternative and more advanced co-crystallization techniques could lead to the discovery of novel polymorphs with enhanced energetic performance and reduced sensitivity. Future research in this area should focus on:

Solvent-Free and Green Synthesis Methods: Investigating techniques such as solid-state grinding (mechanochemistry), liquid-assisted grinding, and supercritical fluid processing could offer more environmentally friendly and efficient routes to co-crystal formation. These methods can also potentially yield different crystalline forms that are inaccessible through traditional solution-based approaches.

Polymorph Screening: A systematic and comprehensive screening for different polymorphic forms of the this compound co-crystal is crucial. Each polymorph can exhibit distinct physical properties, including density, thermal stability, and sensitivity to external stimuli.

Seeded and Template-Directed Growth: The use of seed crystals or molecular templates could provide greater control over the crystallization process, enabling the selective formation of desired polymorphs with specific crystal habits and sizes. This level of control is essential for tuning the material's performance characteristics.

Advanced Characterization Techniques for Complex Systems

A thorough understanding of the structure-property relationships in the this compound co-crystal necessitates the application of advanced characterization techniques. While standard methods provide basic structural information, more sophisticated approaches can offer deeper insights into its behavior under various conditions. Future characterization efforts should include:

In-situ Crystallography: Employing in-situ X-ray and neutron diffraction under high-pressure and high-temperature conditions can reveal the structural evolution and decomposition mechanisms of the co-crystal. This data is vital for understanding its stability and performance under extreme environments.

Terahertz Spectroscopy: Terahertz time-domain spectroscopy (THz-TDS) is a non-destructive technique that is highly sensitive to intermolecular interactions. Its application can provide valuable information about the hydrogen bonding network and other non-covalent interactions that govern the co-crystal's structure and properties.

High-Resolution Imaging: Advanced imaging techniques, such as atomic force microscopy (AFM) and high-resolution transmission electron microscopy (HRTEM), can be used to visualize the crystal morphology, surface defects, and internal structure at the nanoscale. This information is critical for understanding initiation mechanisms and sensitivity.

Multi-scale Computational Modeling and Validation

Computational modeling offers a powerful tool for predicting the properties and behavior of energetic materials, thereby guiding experimental efforts. For the this compound co-crystal, a multi-scale modeling approach is essential to bridge the gap between molecular-level interactions and macroscopic performance.

Quantum Mechanical Calculations: High-level quantum mechanical calculations, such as density functional theory (DFT), can be employed to accurately predict the crystal structure, electronic properties, and intermolecular interaction energies of the co-crystal. These calculations can also provide insights into the initial steps of decomposition.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the co-crystal lattice, including its response to thermal and mechanical stimuli. These simulations can help in understanding the mechanisms of shock initiation and detonation propagation.

Mesoscale and Continuum Modeling: The results from atomistic simulations can be used to parameterize larger-scale mesoscale and continuum models. These models are capable of predicting the bulk properties and performance of the energetic material under realistic conditions, providing a crucial link between fundamental science and practical applications.

Modeling TechniqueKey Insights for this compound
Quantum Mechanics (DFT) Crystal structure prediction, electronic properties, intermolecular interaction energies, initial decomposition pathways.
Molecular Dynamics (MD) Dynamic response to heat and pressure, shock sensitivity, mechanisms of detonation initiation.
Mesoscale/Continuum Prediction of bulk properties (e.g., detonation velocity, pressure), performance under operational conditions.

Rational Design of Tailored Energetic and Sensing Materials

The knowledge gained from the aforementioned research directions can be leveraged for the rational design of new energetic materials and sensors based on the 1H-1,2,4-triazole and 2,4,6-trinitrophenol synthons.

Analogue Co-crystals: The systematic variation of the triazole or phenol (B47542) components could lead to a family of new co-crystals with a wide range of properties. For instance, substituting the 1H-1,2,4-triazole with other nitrogen-rich heterocycles or modifying the functional groups on the trinitrophenol ring could allow for the fine-tuning of energetic performance, stability, and sensitivity.

Multi-Component Crystals: The exploration of ternary or even quaternary co-crystals incorporating 1H-1,2,4-triazole, 2,4,6-trinitrophenol, and other molecules could open up new possibilities for creating materials with unique combinations of properties.

Sensing Applications: The charge-transfer interactions inherent in the this compound system could be exploited for the development of novel chemical sensors. Future research could focus on designing materials where the binding of a target analyte disrupts these interactions, leading to a detectable optical or electronic response.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of the this compound co-crystal and pave the way for the development of next-generation energetic materials and advanced sensor technologies.

Q & A

Q. What are the established synthetic methodologies for preparing 1H-1,2,4-triazole derivatives, and how do reaction conditions influence product purity?

Methodological Answer: 1H-1,2,4-Triazole derivatives are synthesized via cyclization or substitution reactions. For example, Schiff bases can be prepared by refluxing 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol, catalyzed by glacial acetic acid. Key parameters include:

  • Solvent choice : Absolute ethanol ensures solubility and prevents side reactions.
  • Catalyst : Acetic acid facilitates imine bond formation.
  • Reaction time : Extended reflux (4+ hours) ensures completion.
    Post-reaction, solvent removal under reduced pressure and filtration yield the solid product. Impurities (e.g., unreacted aldehydes) are minimized by optimizing stoichiometry and using inert atmospheres .

Q. Table 1: Example Reaction Conditions

SubstrateSolventCatalystTime (h)Yield (%)
4-Amino-triazole derivativeEthanolAcetic acid475–85

Q. What safety protocols are critical for handling 2,4,6-trinitrophenol (TNP) in laboratory settings?

Methodological Answer: TNP is a high-risk compound due to its flammability (when dry), reactivity with metals, and toxicity. Key protocols include:

  • Storage : Keep submerged in ≥10% water to prevent crystallization. Avoid metal containers (risk of shock-sensitive metal picrates) .
  • PPE : Use nitrile gloves, face shields, and fume hoods to prevent dermal/ocular exposure and inhalation.
  • Decontamination : Neutralize spills with 10% sodium bicarbonate solution.
  • Waste disposal : Treat aqueous solutions with reducing agents (e.g., NaHSO3) before disposal. Chronic exposure risks (e.g., hepatotoxicity, anemia) necessitate regular health monitoring .

Advanced Research Questions

Q. How do luminescent MOFs achieve selective detection of TNP in aqueous media, and what experimental validations are required?

Methodological Answer: Amino-functionalized MOFs (e.g., Zn-MOFs) detect TNP via fluorescence quenching. Mechanisms include:

  • Electron/energy transfer : TNP’s electron-deficient nitro groups quench MOF luminescence.
  • Host-guest interactions : Free amine groups in MOFs selectively bind TNP over analogues (e.g., DNT).
    Validation steps:

Competitive titration : Test interference from nitroaromatics (e.g., nitrobenzene, DNT).

NMR/X-ray analysis : Confirm binding modes (e.g., O–H···O interactions) .

Limit of detection (LOD) : Use Stern-Volmer plots to quantify sensitivity (e.g., LOD <1 ppm).

Q. Table 2: MOF-Based TNP Detection Performance

MOF TypeQuenching Constant (Ksv, M⁻¹)LOD (ppm)Selectivity (vs. DNT)
Zn-MOF (NH2-functional)1.2×10⁵0.3>10-fold
Ir(III) complex (AIEE)4.8×10⁴0.8>8-fold

Q. How can computational modeling guide the design of MOFs for TNP sensing?

Methodological Answer: Density Functional Theory (DFT) simulations predict MOF-TNP interactions by:

  • Electrostatic potential mapping : Identifying electron-rich sites for TNP binding.
  • Binding energy calculations : Prioritizing ligands (e.g., biphenyl tricarboxylate) with strong affinity for TNP.
    Experimental synthesis follows theoretical predictions, with fluorescence spectroscopy validating simulated outcomes. This dual approach reduces trial-and-error in MOF design .

Q. What biodegradation pathways exist for 1H-1,2,4-triazole derivatives, and how are microbial consortia optimized for degradation efficiency?

Methodological Answer: Aerobic/anaerobic microbial consortia degrade triazoles via:

  • Hydroxylation : Introducing –OH groups to break the triazole ring.
  • Nitro-reduction : Reducing nitro groups to amines.
    Optimization strategies :
  • Metagenomic analysis : Identify dominant degraders (e.g., Pseudomonas spp.).
  • Electron donor adjustment : Use acetate or nitrate to enhance metabolic activity.
  • Shock-loading tests : Assess resilience under transient TNP exposure (e.g., sequencing batch reactors) .

Q. Table 3: Degradation Efficiency Under Different Conditions

ConditionElectron DonorDegradation Rate (%/day)Key Microbes
AerobicAcetate92Pseudomonas, Bacillus
AnaerobicNitrate78Clostridium

Data Contradiction Analysis

Q. How can conflicting reports on TNP’s carcinogenicity be resolved in risk assessment studies?

While TNP is not classified as carcinogenic by NJDOH due to insufficient animal testing , its structural analogs (e.g., nitrobenzene) are mutagenic. Researchers should:

  • Conduct Ames tests with S. typhimurium to assess mutagenicity.
  • Compare metabolic pathways (e.g., nitroreductase activity) across species.
  • Use long-term in vivo studies to resolve discrepancies.

Q. Why do some MOFs show variable TNP detection limits, and how can reproducibility be improved?

Variability arises from differences in MOF crystallinity, amine-group density, and solvent stability. Reproducibility requires:

  • Standardized synthesis protocols (e.g., solvothermal conditions).
  • BET surface area analysis to confirm porosity.
  • Batch-to-batch fluorescence calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.